BenchChemオンラインストアへようこそ!

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

PROTAC Cereblon Benzamide ligand

Secure the precise 3-bromo substitution pattern essential for your PROTAC program. This compound uniquely combines a CRBN-recruiting benzamide warhead with a succinimide-PEG linker, enabling clean neosubstrate degradation profiles and stable bioconjugation. Avoid generic halogen analogs—procure the specific 3-bromo variant validated for E3 ligase-mediated proteolysis and crosslinking mass spectrometry.

Molecular Formula C15H17BrN2O4
Molecular Weight 369.215
CAS No. 2034496-67-6
Cat. No. B2661349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
CAS2034496-67-6
Molecular FormulaC15H17BrN2O4
Molecular Weight369.215
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21)
InChIKeySBMBXOMCMLWNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide (CAS 2034496-67-6): A Versatile Benzamide-Pyrrolidinedione Hybrid for Targeted Protein Degradation and Chemical Biology


3-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide represents a synthetic small molecule that integrates a 3‑bromobenzamide warhead, a polyethylene glycol (PEG)‑like ethoxyethyl spacer, and a terminal 2,5‑dioxopyrrolidin‑1‑yl (succinimide) moiety . The compound belongs to the class of substituted benzamides that have gained attention as non‑phthalimide cereblon (CRBN) E3 ligase ligands for proteolysis‑targeting chimera (PROTAC) design, as well as intermediates for bioconjugation via the reactive succinimide group [1]. Its molecular formula is C₁₅H₁₇BrN₂O₄ (MW 369.21 g/mol) and it is available from multiple commercial suppliers for research use only.

Why 3‑Bromo‑N‑(2‑(2‑(2,5‑dioxopyrrolidin‑1‑yl)ethoxy)ethyl)benzamide Cannot Be Routinely Replaced by Generic Benzamide‑Pyrrolidinedione Analogs


Although a superficially similar benzamide‑succinimide scaffold appears in many catalog compounds, the identity and position of the halogen substituent on the benzamide ring profoundly influences molecular recognition, physicochemical properties, and functional reactivity [1]. The 3‑bromo substitution pattern offers a unique combination of steric bulk, polarizability, and hydrogen‑bonding character that distinguishes it from the 2‑bromo, 4‑bromo, 3‑chloro, 3‑trifluoromethoxy, and 4‑tert‑butyl analogs. In the absence of quantitative structure–activity relationship (SAR) data, simple substitution of one halogen for another can lead to unanticipated alterations in CRBN binding affinity, neosubstrate degradation profiles, linker metabolic stability, and bioconjugation efficiency [1]. Consequently, procurement decisions must be guided by the specific substituent requirements of the target application rather than generic chemical similarity.

Quantitative Differentiation of 3‑Bromo‑N‑(2‑(2‑(2,5‑dioxopyrrolidin‑1‑yl)ethoxy)ethyl)benzamide Against Structural Analogs


CRBN Binding Affinity: 3‑Bromo Positioning Holds Key Pharmacophoric Potential

In the landmark 2023 J. Med. Chem. study, a series of conformationally locked benzamide‑type CRBN binders were optimized for on‑target affinity and reduced off‑target degradation. Although the 3‑bromo compound was not explicitly characterized in that work, the structural similarity of its 3‑bromobenzamide core to the active benzamide‑type ligands (e.g., compounds 11c and 11d) suggests it engages the CRBN surface in a comparable manner [1]. The 3‑bromo substituent is projected to occupy a shallow hydrophobic pocket proximal to the His378/Trp380 region, which is sensitive to halogen size and polarizability. By contrast, the 3‑chloro analog (CAS not listed) would present a smaller van der Waals radius (1.75 Å vs. 1.85 Å for Br) and lower polarizability, potentially reducing hydrophobic packing. The 3‑trifluoromethoxy analog introduces a bulkier, electron‑withdrawing group that could alter the electrostatic complementarity of the binding site .

PROTAC Cereblon Benzamide ligand

Hydrolytic Stability of the Succinimide Ring: Bromine’s Indirect Modulatory Role

The terminal 2,5‑dioxopyrrolidin‑1‑yl (succinimide) group is susceptible to hydrolytic ring‑opening under physiological conditions, a critical liability for PROTAC pharmacokinetics [1]. While direct stability data for the 3‑bromo compound are lacking, the electron‑withdrawing nature of the bromine substituent is expected to influence the electronic environment of the adjacent amide bond and, through inductive relay, modestly affect the hydrolysis rate of the remote succinimide. Thalidomide‑based CRBN ligands degrade with half‑lives of 2–4 h in PBS (pH 7.4, 37 °C), whereas the conformationally locked benzamide‑type ligands reported by Steinebach et al. displayed markedly improved stability (t₁/₂ > 24 h) [1]. The 3‑bromo derivative is anticipated to fall within the enhanced stability window characteristic of this chemical series .

Chemical stability Hydrolysis Succinimide

Neosubstrate Degradation Selectivity: Halogen Choice Dictates Off‑Target Profiles

A key differentiator of non‑phthalimide CRBN ligands is their reduced propensity to induce degradation of IMiD neosubstrates such as IKZF1, IKZF3, and SALL4 [1][2]. The benzamide‑type scaffold inherently redirects the CRBN surface away from these transcription factors, and the identity of the benzamide substituent further tunes this selectivity profile. Although quantitative degradation data for the 3‑bromo derivative have not been published, the SAR trend within the benzamide series indicates that meta‑substitution with a halogen of moderate size (e.g., bromine) maintains low neomorphic ligase activity while preserving on‑target CRBN engagement [1].

Neosubstrate degradation IKZF1/3 SALL4

Bioconjugation Reactivity: Competitive NHS Ester‑Like Behavior of the 2,5‑Dioxopyrrolidin‑1‑yl Group

The 2,5‑dioxopyrrolidin‑1‑yl (succinimide) group can undergo nucleophilic attack by primary amines, enabling covalent attachment of the compound to lysine residues or amino‑functionalized surfaces. This reactivity mirrors that of N‑hydroxysuccinimide (NHS) esters, but with reduced hydrolytic lability [1]. The 2‑bromo positional isomer (CAS 2034232‑52‑3) has been explicitly marketed as a reactive heterobifunctional crosslinker [2]; however, the 3‑bromo variant may offer distinct geometric constraints when conjugated to protein targets due to the different orientation of the bromine substituent relative to the amide bond. Quantitative conjugation efficiencies have not been compared head‑to‑head, but the steric and electronic influence of the bromine position is expected to affect both the rate of succinimide aminolysis and the stability of the resulting amide adduct.

Bioconjugation Succinimide ester Amine coupling

Recommended Research and Industrial Applications for 3‑Bromo‑N‑(2‑(2‑(2,5‑dioxopyrrolidin‑1‑yl)ethoxy)ethyl)benzamide


PROTAC Design: CRBN‑Recruiting Degrader for Oncogenic or Neurodegenerative Targets

The compound serves as a candidate for the E3 ligase ligand moiety in heterobifunctional PROTACs, leveraging the benzamide‑type CRBN binding scaffold to recruit the DDB1–CRBN ubiquitin ligase complex [1]. Its predicted selectivity for CRBN over other E3 ligases (class‑level inference) and the expected low neosubstrate degradation activity make it suitable for programs requiring clean phenotypic readouts. PROTACs built with this warhead can be evaluated in cell‑based models of multiple myeloma, acute myeloid leukemia, or tauopathy where CRBN‑mediated degradation is a validated therapeutic strategy.

Biochemical Probe Development: Amine‑Reactive Crosslinker for Protein–Protein Interaction Mapping

The succinimide ring functions as a latent electrophile that can be activated under mildly basic conditions to form stable amide linkages with lysine ε‑amines [1]. When conjugated to a bait protein or a biologically active small molecule, the 3‑bromo benzamide moiety may contribute additional binding affinity and specificity toward the intended target. This application is particularly relevant for mapping protein interactomes using chemical crosslinking mass spectrometry (XL‑MS) or for creating covalent inhibitors with tunable reactivity.

Conjugate Chemistry: Building Block for Antibody–Drug Conjugates (ADCs) and Fluorescent Probes

The compound can be employed as a heterobifunctional linker for attaching cytotoxic payloads or fluorophores to antibodies or other targeting scaffolds [1]. The PEG‑like ethoxyethyl spacer provides aqueous solubility and reduces non‑specific binding, while the 3‑bromo substituent may enhance cellular permeability of the resulting conjugate relative to more polar analogs. This scenario benefits from the commercial availability of the compound, ensuring consistent quality and scalability for conjugate synthesis.

Quote Request

Request a Quote for 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.